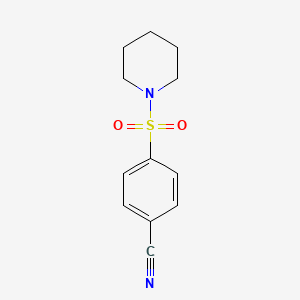

4-(Piperidine-1-sulfonyl)benzonitrile

CAS No.: 227935-30-0

Cat. No.: VC3794875

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 227935-30-0 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | 4-piperidin-1-ylsulfonylbenzonitrile |

| Standard InChI | InChI=1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |

| Standard InChI Key | ALZPXRNJBCXSFR-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |

Introduction

Structural Characteristics

Molecular Architecture

4-(Piperidine-1-sulfonyl)benzonitrile features a central benzonitrile group para-substituted with a piperidine sulfonyl moiety. The sulfonamide bridge (-SO₂-N-) connects the aromatic system to the six-membered piperidine ring, creating a planar sulfonyl group flanked by two hydrophobic domains. X-ray crystallographic analogs demonstrate chair conformation of the piperidine ring with axial sulfonyl orientation .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 227935-30-0 | |

| Molecular Formula | C₁₂H₁₄N₂O₂S | |

| Molecular Weight | 250.317 g/mol | |

| Exact Mass | 250.078 Da | |

| Topological Polar Surface | 69.55 Ų | |

| logP | 2.75 |

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) shows characteristic signals:

-

δ 1.41 ppm (m, 2H, piperidine H-3, H-5)

-

δ 1.60 ppm (m, 4H, piperidine H-2, H-6)

-

δ 2.99 ppm (m, 4H, piperidine H-1, H-4)

¹³C NMR confirms connectivity:

-

δ 23.36/25.14 ppm (piperidine CH₂)

-

δ 116.29 ppm (CN carbon)

Synthetic Methodology

Primary Synthesis Route

The benchmark preparation involves nucleophilic displacement of 4-cyanobenzenesulfonyl chloride (49584-26-1) with piperidine (110-89-4) in dichloromethane :

Reaction Scheme

4-Cyanobenzenesulfonyl chloride + Piperidine → 4-(Piperidine-1-sulfonyl)benzonitrile + HCl

Table 2: Optimized Reaction Conditions

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Molar Ratio | 1:2.4 (sulfonyl chloride:piperidine) | |

| Temperature | Ambient (25°C) | |

| Reaction Time | 12-16 hours | |

| Yield | 96% | |

| Purification | None required |

Process Optimization

Scale-up studies recommend:

-

Slow addition of piperidine to control exotherm

-

Triethylamine (1.1 eq) as HCl scavenger

-

Azeotropic drying with molecular sieves for yield improvement

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry analogs indicate:

Solubility Profile

| Hazard Category | Classification | Source |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | |

| Skin Corrosion/Irritation | Category 2 | |

| Serious Eye Damage | Category 1 | |

| Specific Target Organ Toxicity | Single Exposure Category 3 |

Exposure Controls

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The compound serves as precursor to:

-

Triazolopyrimidine derivatives (e.g., D203-0069) with kinase inhibition potential

-

Pyrazole-piperidine conjugates (e.g., VC7178302) explored as antimicrobial agents

Material Science Applications

Research Developments

Structure-Activity Relationship (SAR) Studies

Derivatization at the:

-

Sulfonyl group: Influences metabolic stability

Patent Landscape

Key patents include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume